![molecular formula C18H23N3 B1285532 2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine CAS No. 946719-49-9](/img/structure/B1285532.png)
2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine
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Overview
Description
“2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide” and “2-(4-Benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide” are two compounds that have similar structures . They are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide” is C21H26N4O , and for “2-(4-Benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide” it is C23H30N4O2 .
Physical And Chemical Properties Analysis
The molecular weight of “2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide” is 350.468 , and for “2-(4-Benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide” it is 394.521 .
Scientific Research Applications
Carbonic Anhydrase Inhibitor
“2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” has been found to be an effective human carbonic anhydrase (hCA) inhibitor . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . This compound is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . It has been shown to have a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Drug Development
The compound’s ability to selectively inhibit certain isoforms of carbonic anhydrase can be leveraged in drug development . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Neurological Research
Given its interaction with carbonic anhydrase VII, which is associated with the brain, this compound could potentially be used in neurological research . However, more studies are needed to confirm this application.
Chemical Synthesis
As a chemical compound with a specific structure, “2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” can be used in chemical synthesis for the production of other compounds . Its structure can serve as a building block in the synthesis of more complex molecules.
Biochemical Research
The compound’s interaction with enzymes and its inhibitory properties make it a potential tool in biochemical research . It can be used to study enzyme kinetics, inhibition mechanisms, and other biochemical processes.
Pharmacological Studies
Given its inhibitory properties, “2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” can be used in pharmacological studies . It can help in understanding the pharmacokinetics and pharmacodynamics of similar compounds.
Safety and Hazards
Future Directions
There are ongoing studies on related compounds such as “2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide” which is an effective human carbonic anhydrase (hCA) inhibitor . This suggests that “2-(4-Benzyl-1-piperazinyl)-5-methylphenylamine” and its related compounds could have potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-7-8-18(17(19)13-15)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQLPYZHUVVMRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-5-methylaniline |
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